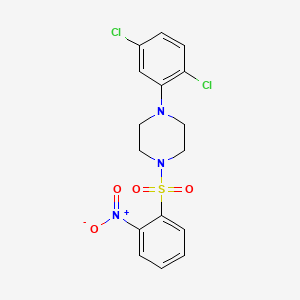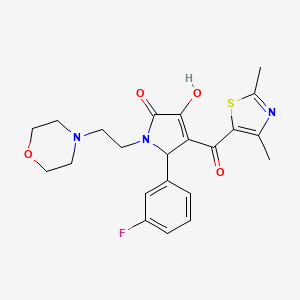
4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Compounds containing morpholino groups and pyrrolone structures have been evaluated for their antimicrobial and antifungal activities. For example, nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives have shown expanded activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000). Similarly, other studies have synthesized derivatives with antibacterial properties, targeting a range of pathogens including tubercular and fungal strains (Syed et al., 2013).
Potential for Anticancer Activity
The structural features of the compound, particularly the presence of fluorophenyl groups, are commonly found in molecules evaluated for anticancer activity. A study on chalcone-imide derivatives, for instance, screened them for cytotoxic activities, showing promising results against various cancer cell lines (Kocyigit et al., 2018).
Chemical Reactivity and Synthesis
Research on similar compounds has focused on their synthesis and chemical reactivity, providing a foundation for the development of new pharmaceuticals or materials with specific properties. For example, the synthesis and structural characterization of isoxazole and thiazole derivatives explore their potential applications in drug development and material science due to their unique chemical reactivity and stability (Sutcliffe et al., 2000).
Enzyme Inhibition
Some compounds with similar structural motifs have been investigated for their ability to inhibit enzymes that are therapeutic targets for various diseases. For instance, compounds with morpholine and pyrrolone functionalities have been evaluated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase, enzymes relevant to conditions such as glaucoma and Alzheimer's disease, respectively (Singh et al., 2013).
Propiedades
IUPAC Name |
3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(3-fluorophenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-13-21(31-14(2)24-13)19(27)17-18(15-4-3-5-16(23)12-15)26(22(29)20(17)28)7-6-25-8-10-30-11-9-25/h3-5,12,18,28H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGHZVAFJOQTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)F)CCN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylthiazole-5-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

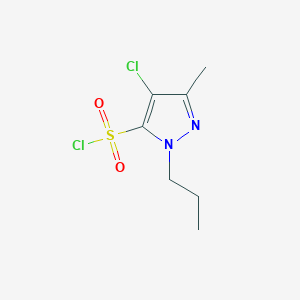
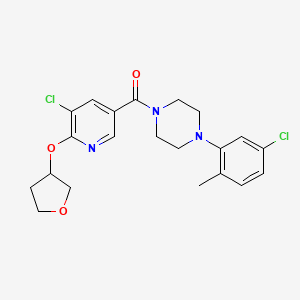
![N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2782256.png)
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782257.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2782261.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2782267.png)

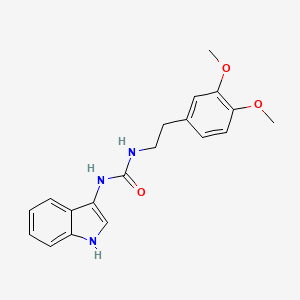
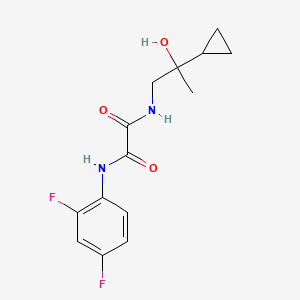
![N-[4-({4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2782273.png)
![(E)-4-(Dimethylamino)-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-enamide](/img/structure/B2782274.png)
